1-(4-Isobutoxyphenyl)ethanone

説明

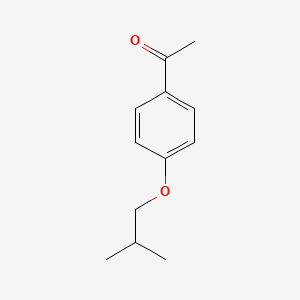

1-(4-Isobutoxyphenyl)ethanone is an organic compound with the molecular formula C12H16O2. It is known for its fragrant properties and is used in various scientific and industrial applications. This compound is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an isobutoxy group at the para position.

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Isobutoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-isobutoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

化学反応の分析

Types of Reactions: 1-(4-Isobutoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ethanone group can yield secondary alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

科学的研究の応用

Pharmaceutical Applications

- Drug Formulation :

- Topical Applications :

- Stability Studies :

Cosmetic Applications

- Skin Care Products :

- Fragrance Component :

- Stability and Safety :

Case Study 1: Topical Formulation Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences examined the skin penetration capabilities of various compounds, including this compound. The findings indicated that this compound significantly enhances the delivery of active agents through the skin barrier, suggesting its utility in dermatological applications.

Case Study 2: Cosmetic Formulation Optimization

Research conducted using response surface methodology demonstrated that incorporating this compound into emulsions improved rheological properties such as viscosity and stability. This study highlighted its role as a critical ingredient in formulating stable and effective cosmetic products.

Data Table: Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Pharmaceuticals | Drug formulation intermediates | Enhances bioavailability in topical applications |

| Pain management therapies | Stability over time in formulations | |

| Cosmetics | Emollient in skin care products | Improves texture and moisturizing properties |

| Fragrance component | Low toxicity levels per regulatory standards |

作用機序

The mechanism of action of 1-(4-Isobutoxyphenyl)ethanone involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact pathways and targets can vary based on the specific application and the environment in which the compound is used.

類似化合物との比較

1-(4-Isobutylphenyl)ethanone: Similar structure but with an isobutyl group instead of an isobutoxy group.

1-(4-Methoxyphenyl)ethanone: Contains a methoxy group instead of an isobutoxy group.

1-(4-Ethoxyphenyl)ethanone: Features an ethoxy group in place of the isobutoxy group.

Uniqueness: 1-(4-Isobutoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties

生物活性

1-(4-Isobutoxyphenyl)ethanone, also known by its CAS number 24242-97-5, is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H16O2

- Molecular Weight : 192.25 g/mol

- Canonical SMILES : CCCC(C)C(=O)C1=CC=C(C=C1)OCC

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound is believed to modulate biological pathways by influencing enzyme activities and receptor interactions. Notably, it has shown potential in:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Listeria monocytogenes .

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Antimicrobial Properties

Recent research has suggested that this compound possesses significant antimicrobial activity. In a study evaluating various derivatives for their antibacterial efficacy, compounds similar to this compound demonstrated selective activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 4 μg/mL for S. aureus .

Anti-inflammatory Potential

The anti-inflammatory properties of the compound have been explored in vitro, showing promise in reducing inflammation markers such as TNF-α and IL-1β . This suggests that it may be beneficial in treating conditions characterized by chronic inflammation.

Study on Antimicrobial Activity

A significant study published in the Journal of Antibiotics focused on synthesizing derivatives of this compound to enhance solubility and bioavailability. The results indicated that modifications to the structure improved antibacterial activity against S. aureus and other pathogens. The study highlighted that the presence of specific functional groups was crucial for maintaining antimicrobial efficacy .

| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |

|---|---|---|

| This compound | 4 | Not detectable |

| Modified Derivative A | 2 | Not detectable |

| Modified Derivative B | 3 | Not detectable |

Pharmacological Applications

In addition to its antimicrobial properties, research has indicated potential applications in pharmacology for treating inflammatory diseases. The compound's ability to inhibit specific enzymes involved in inflammatory pathways positions it as a candidate for further development into therapeutic agents targeting conditions such as arthritis or other inflammatory disorders .

特性

IUPAC Name |

1-[4-(2-methylpropoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRYHNAGXRLMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366312 | |

| Record name | 1-(4-isobutoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24242-97-5 | |

| Record name | 1-(4-isobutoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。